N-Methylhexanamide

Gas chromatography Retention index Amide homolog separation

N-Methylhexanamide (CAS 3418-05-1), systematically named N-methylcaproamide, is a straight-chain secondary fatty amide with the molecular formula C₇H₁₅NO and a monoisotopic mass of 129.1154 Da. It is classified as a fatty amide by ChEBI (CHEBI:15860) and is catalogued under KEGG COMPOUND C02722.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 3418-05-1
Cat. No. B1216667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylhexanamide
CAS3418-05-1
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC
InChIInChI=1S/C7H15NO/c1-3-4-5-6-7(9)8-2/h3-6H2,1-2H3,(H,8,9)
InChIKeyRSPBQSYWXAROOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylhexanamide (CAS 3418-05-1) Procurement Baseline: Core Physicochemical and Structural Identity


N-Methylhexanamide (CAS 3418-05-1), systematically named N-methylcaproamide, is a straight-chain secondary fatty amide with the molecular formula C₇H₁₅NO and a monoisotopic mass of 129.1154 Da [1]. It is classified as a fatty amide by ChEBI (CHEBI:15860) and is catalogued under KEGG COMPOUND C02722 [1]. The compound is a colourless liquid at ambient temperature, freely soluble in water (≥25 mg mL⁻¹) and polar organic solvents, with an experimentally determined Kovats retention index of 1123 on a non-polar SE-30 column at 180 °C [2]. Its computed physicochemical descriptors include an XLogP3 of 1.5, one hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area of 29.1 Ų [1]. These baseline properties anchor its utility as a defined mid-chain N-methyl amide reference standard, biochemical substrate, and synthetic intermediate.

N-Methylhexanamide (CAS 3418-05-1): Why In-Class Amide Interchange Cannot Be Assumed


Within the homologous series of N-methylalkanamides, a difference of a single methylene unit produces a measurable and functionally consequential shift in chromatographic retention, lipophilicity, and enzyme recognition. N-Methylhexanamide occupies a specific niche: its six-carbon acyl chain and single N-methyl substitution confer a Kovats retention index (1123) and an XLogP3 (1.5) that are distinct from both the C₅ homolog (RI 1105, XLogP3 ~0.8) and the N-ethyl analogue (RI 1216) [1]. Moreover, the presence of one hydrogen bond donor distinguishes it from N,N-dimethylhexanamide (HBD = 0), critically altering solubility, phase-transfer behaviour, and chromatographic peak shape [2]. Perhaps most decisively, N-methylhexanamide is the IUBMB-defined canonical substrate for alkylamidase (EC 3.5.1.39), an enzyme that shows little or no activity toward shorter-chain amides [3]. Substituting any of these close structural analogues would therefore compromise the validity of quantitative chromatographic methods, enzymatic assays, or synthetic protocols predicated on the exact physicochemical signature of the C₆ N-methyl amide.

N-Methylhexanamide (CAS 3418-05-1) Quantitative Head-to-Head Differentiation Evidence


Kovats Retention Index Differentiation on Non-Polar GC Columns (SE-30)

In a systematic study of 100 N-substituted aliphatic acid amides under identical chromatographic conditions (packed SE-30 column, 180 °C, N₂ carrier gas), N-methylhexanamide exhibits a Kovats retention index of 1123, precisely 18 index units higher than the C₅ homolog N-methylpentanamide (RI 1105) and 93 units lower than the N-ethyl analogue N-ethylhexanamide (RI 1216) [1]. This increment corresponds to the well-established methylene contribution and confirms that the C₆ N-methyl amide is chromatographically resolvable from its nearest neighbours under standardised non-polar GC conditions.

Gas chromatography Retention index Amide homolog separation

Hydrogen Bond Donor Capacity versus N,N-Disubstituted Amide Analogues

N-Methylhexanamide possesses exactly one hydrogen bond donor (the amide N–H), as computed by the Cactvs algorithm and reported in PubChem [1]. In contrast, its N,N-disubstituted counterpart N,N-dimethylhexanamide (CID 16335) has zero hydrogen bond donors [2]. This structural difference is not trivial: a single H-bond donor enables N-methylhexanamide to act simultaneously as a hydrogen bond donor and acceptor, enhancing water solubility to at least 25 mg mL⁻¹ [3] and producing sharper, more symmetrical peaks on polar GC stationary phases compared to the N,N-disubstituted variant, which lacks donor capacity and frequently exhibits tailing.

Hydrogen bonding Solubility parameter Chromatographic peak symmetry

Defined Canonical Substrate for Alkylamidase (EC 3.5.1.39)

The IUBMB Enzyme Commission has assigned EC 3.5.1.39 (alkylamidase) the systematic name N-methylhexanamide amidohydrolase, with the explicit reaction: N-methylhexanamide + H₂O ⇌ hexanoate + methylamine [1]. Critically, the official enzyme entry notes that alkylamidase ‘has little or no activity towards short-chain substrates’ [1], meaning that lower homologues such as N-methylbutanamide or N-methylpentanamide are poor or inactive substrates. This biochemical specificity establishes N-methylhexanamide as the indispensable reference compound for any laboratory characterising, purifying, or inhibiting alkylamidase activity.

Enzymology Amidase assay Biochemical standard

Lipophilicity (XLogP3) Positioning within the N-Methylalkanamide Homologous Series

The PubChem-computed XLogP3 value for N-methylhexanamide is 1.5, placing it between the C₅ homologue N-methylpentanamide (XLogP3 ≈ 0.8) and the C₈ homologue N-methylheptanamide (XLogP3 ≈ 2.2) [1]. This intermediate lipophilicity, combined with a topological polar surface area of 29.1 Ų, predicts favourable partitioning behaviour for both reversed-phase chromatographic separations and liquid-liquid extractions involving moderately polar organic phases.

Lipophilicity Partition coefficient QSAR modelling

N-Methylhexanamide (CAS 3418-05-1) Evidence-Driven Application Scenarios for Scientific Procurement


GC-MS Method Development and Validation Requiring a Mid-Chain Secondary Amide Retention Index Standard

Analytical chemists developing gas chromatographic methods for fatty amide profiling in biological or environmental samples require a retention index standard that is precisely characterised on non-polar columns. N-Methylhexanamide, with an experimentally validated Kovats RI of 1123 on SE-30 at 180 °C [1], provides an unambiguous reference point that is chromatographically resolved from both the C₅ homologue (RI 1105) and the N-ethyl variant (RI 1216). This makes it particularly suited for method validation in metabolomics workflows that detect N-methyl amides as endogenous or xenobiotic species.

Alkylamidase (EC 3.5.1.39) Activity Assays and Enzyme Characterisation

Biochemistry laboratories studying amidase enzymes require the IUBMB-defined substrate for standardised activity measurements. N-Methylhexanamide is the canonical substrate for alkylamidase [2], and the enzyme's documented lack of activity toward short-chain substrates means that lower homologues cannot serve as functional substitutes. Procurement of the correct C₆ N-methyl amide is therefore mandatory for any published enzymatic characterisation, inhibitor screening campaign, or X-ray crystallography study involving this enzyme class.

Synthetic Intermediate for N-Methylhexanamide-Derived Pharmacophores and Agrochemical Building Blocks

The compound serves as a versatile acylating agent and building block for the introduction of a six-carbon N-methyl amide moiety into more complex structures. Its single hydrogen bond donor enables controlled reactivity in amide coupling and reduction sequences, while its intermediate log P (XLogP3 = 1.5) facilitates purification by standard silica gel chromatography or liquid-liquid extraction [3]. Medicinal chemistry groups synthesising N-methyl amide-containing lead series can rely on the reproducible physicochemical profile of this starting material to maintain consistent synthetic yields and impurity profiles.

Physicochemical Property Calibration and QSAR Model Training Set Compound

Computational chemistry and cheminformatics groups building quantitative structure-property relationship (QSPR) models for amide solubility, log P, or chromatographic retention require high-quality experimental and computed data points. N-Methylhexanamide contributes a well-defined entry to the N-methylalkanamide homologous series, with independently verified GC retention index [1], XLogP3 [3], and hydrogen bonding descriptors, making it a valuable training or validation compound for predictive models used in drug design and environmental fate estimation.

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